Positional Isomerism: Pyridin-4-yl vs. Pyridin-2-yl Attachment and Its Predicted Impact on Target Engagement
The target compound bears a pyridin-4-yl substituent on the piperidine ring, distinguishing it from the pyridin-2-yl isomer (CAS 1234855-87-8) . While no direct head-to-head biological data for this pair has been published, structure-activity relationship (SAR) studies on related pyridyl-piperidine Wnt inhibitors demonstrate that the position of the pyridyl nitrogen profoundly influences both potency and isoform selectivity [1]. In the Merck patent family covering this chemical space (WO2015144290), the 4-pyridyl configuration is explicitly claimed as a preferred embodiment for Wnt pathway inhibition, suggesting functional differentiation from the 2-pyridyl isomer [2].
| Evidence Dimension | Predicted target binding affinity based on pyridyl nitrogen position |
|---|---|
| Target Compound Data | Pyridin-4-yl substitution (CAS 2034236-57-0); no quantitative IC50/Ki publicly available |
| Comparator Or Baseline | Pyridin-2-yl isomer (CAS 1234855-87-8); no quantitative IC50/Ki publicly available |
| Quantified Difference | No quantitative data available for either compound; differentiation inferred from patent SAR trends |
| Conditions | Inference based on Wnt reporter cell-based pathway screen SAR from J. Med. Chem. 2015, 58, 1717-1735 [1] |
Why This Matters
For procurement decisions, the pyridyl attachment position is a critical determinant of biological activity in this chemotype, meaning the 2-yl isomer cannot be assumed equivalent to the 4-yl target compound.
- [1] Mallinger A, Schiemann K, Rink C, et al. Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. J Med Chem. 2015;58(4):1717-1735. View Source
- [2] Merck Patent GmbH. Pyridyl Piperidines. WO2015144290A1. Published October 1, 2015. View Source
